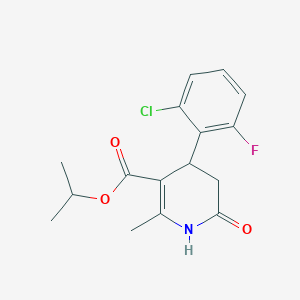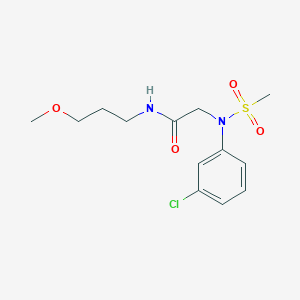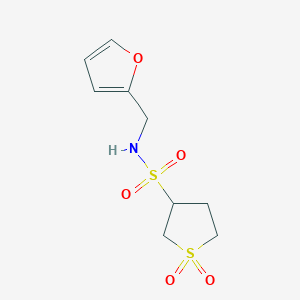![molecular formula C24H19NO2S2 B4890268 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BMBMT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. BMBMT has shown promising results in various preclinical studies, highlighting its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting PTP1B, an enzyme that dephosphorylates the insulin receptor and other signaling molecules involved in glucose homeostasis. By inhibiting PTP1B, 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver. 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one also activates AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, leading to increased fatty acid oxidation and decreased lipid accumulation.
Biochemical and Physiological Effects
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in various animal models of obesity and diabetes. It also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on metabolic health. 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to reduce adiposity and hepatic steatosis, two hallmark features of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. Its synthetic accessibility and stability also make it a suitable candidate for drug development. However, 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has limited aqueous solubility, which may pose challenges for in vitro and in vivo studies. Its potential toxicity and off-target effects also need to be carefully evaluated.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and its underlying mechanisms of action. Future studies could focus on optimizing the pharmacokinetic and pharmacodynamic properties of 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, as well as investigating its effects on other metabolic pathways. The development of more potent and selective PTP1B inhibitors could also lead to the discovery of novel therapies for type 2 diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2-hydroxybenzaldehyde and 2-methylbenzothiazole-6-carbaldehyde with thiourea in the presence of acetic acid as a catalyst. The resultant intermediate is then reacted with benzyl bromide to obtain the final product. The synthesis of 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been optimized and improved by various researchers, resulting in higher yields and purity of the compound.
Applications De Recherche Scientifique
5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its effects on obesity, inflammation, and cancer. In a recent study, 5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S2/c1-17-9-5-7-13-20(17)25-23(26)22(29-24(25)28)15-19-12-6-8-14-21(19)27-16-18-10-3-2-4-11-18/h2-15H,16H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMSOYUZPFEKI-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-methylphenyl)-5-[(2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)

![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)